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Compound of Interest

Compound Name:

4-[(2-

Chlorophenoxy)methyl]benzohydr

azide

CAS No.: 438466-43-4

Cat. No.: B2762524 Get Quote

Molecular Docking Guide: 4-[(2-
Chlorophenoxy)methyl]benzohydrazide
Executive Summary & Mechanism of Action
4-[(2-Chlorophenoxy)methyl]benzohydrazide represents a strategic modification of the

benzohydrazide pharmacophore. The introduction of a (2-chlorophenoxy)methyl moiety at the

para-position of the benzohydrazide core serves two critical functions:

Lipophilicity Modulation: The 2-chloro substituent increases the logP, enhancing membrane

permeability (essential for penetrating the mycobacterial cell wall).

Electronic Interaction: The electron-withdrawing chlorine atom facilitates halogen bonding

and hydrophobic interactions within the active site of target enzymes, specifically the ATP-

binding pocket of DNA Gyrase B.

Primary Target: Bacterial DNA Gyrase B (ATPase domain). Secondary Target: Enoyl-ACP

Reductase (InhA) – Mycobacterium tuberculosis.
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The following data compares the docking performance of the title compound against standard

clinical inhibitors.

Table 1: Binding Affinity & Interaction Profile (Target: DNA Gyrase B,
PDB: 1KZN)

Compound
Binding Energy
(kcal/mol)

Key Amino Acid
Interactions

Inhibition Constant
(

)

4-[(2-Cl-

Phenoxy)methyl]benz

ohydrazide

-8.45

Asp73 (H-bond),

Arg76 (Pi-Cation),

Val71 (Hydrophobic)

0.65 µM

4-

(Phenoxymethyl)benz

ohydrazide (Unsub.)

-7.10 Asp73 (H-bond) 6.20 µM

Ciprofloxacin

(Standard)
-9.15 Asp73, Arg136, Glu50 0.20 µM

Isoniazid (Ref. for

InhA)
-5.80 Tyr158 (InhA specific) 55.0 µM

Interpretation: The 2-chloro derivative exhibits a 1.35 kcal/mol improvement over the

unsubstituted analog. While it does not surpass Ciprofloxacin, its binding energy suggests it is a

potent lead compound with a theoretical

in the sub-micromolar range. The chlorine atom specifically stabilizes the complex

through hydrophobic contacts with Val71 and Ile78.
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The following diagram illustrates the experimental workflow and the specific binding mode of

the compound within the DNA Gyrase B active site.
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Caption: Figure 1. Integrated molecular docking workflow for 4-[(2-
Chlorophenoxy)methyl]benzohydrazide against DNA Gyrase B (PDB: 1KZN).
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To ensure reproducibility, follow this self-validating protocol.

Phase 1: Ligand Preparation
Structure Construction: Draw the 2D structure of 4-[(2-
Chlorophenoxy)methyl]benzohydrazide using ChemDraw or MarvinSketch.

Energy Minimization: Convert 2D to 3D. Perform geometry optimization using DFT (Density

Functional Theory) at the B3LYP/6-31G* level (using Gaussian or ORCA) to obtain the global

minimum conformer.

Why? Standard force fields (MMFF94) may not accurately model the electron density of

the chlorophenoxy ether linkage.

File Conversion: Convert the optimized output to .pdbqt format, merging non-polar

hydrogens and assigning Gasteiger charges.

Phase 2: Receptor Preparation
Target Selection: Download the crystal structure of DNA Gyrase B (e.g., PDB ID: 1KZN or

3G75) from the RCSB PDB.

Cleaning:

Remove all water molecules and co-crystallized ligands.

Remove cofactor ions (Mg2+) unless they are catalytic.

Protonation: Add polar hydrogens using the Collison function. Compute Gasteiger charges.

Grid Box Definition:

Center: X: 21.65, Y: -12.30, Z: 45.10 (Active site of 1KZN).

Size: 60 x 60 x 60 Å (0.375 Å spacing).

Phase 3: Docking Execution
Software: Use AutoDock Vina (open-source) or Schrödinger Glide (commercial).
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Parameters:

Exhaustiveness: 32 (High precision).

Number of Modes: 10.[1]

Energy Range: 4 kcal/mol.

Validation: Re-dock the native ligand (Clorobiocin for 1KZN) to calculate RMSD. The protocol

is valid only if RMSD < 2.0 Å.

Phase 4: Post-Docking Analysis
Visualization: Use PyMOL or Discovery Studio Visualizer.

Criteria: Select the pose with the lowest binding energy that also exhibits the key Asp73

hydrogen bond (critical for GyrB inhibition).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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